2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

BACE-1 inhibition Alzheimer's disease IC50

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206991-81-2) is a synthetic, non‑peptidomimetic small molecule belonging to the 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamide class. The compound was designed and synthesized as part of a focused library targeting β‑secretase 1 (BACE‑1), a clinically validated aspartyl protease central to the amyloid‑β pathway in Alzheimer’s disease.

Molecular Formula C21H20BrN3OS
Molecular Weight 442.38
CAS No. 1206991-81-2
Cat. No. B2459161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1206991-81-2
Molecular FormulaC21H20BrN3OS
Molecular Weight442.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br
InChIInChI=1S/C21H20BrN3OS/c1-3-12-25-19(16-6-8-17(22)9-7-16)13-23-21(25)27-14-20(26)24-18-10-4-15(2)5-11-18/h3-11,13H,1,12,14H2,2H3,(H,24,26)
InChIKeyQSZSKFTWWYWWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206991-81-2) – Baseline Identity and Procurement Context


2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206991-81-2) is a synthetic, non‑peptidomimetic small molecule belonging to the 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamide class [1]. The compound was designed and synthesized as part of a focused library targeting β‑secretase 1 (BACE‑1), a clinically validated aspartyl protease central to the amyloid‑β pathway in Alzheimer’s disease [1][2]. Its structural features – an N‑allyl‑5‑(4‑bromophenyl)‑imidazole core linked via a thioether bridge to a p‑tolyl acetamide moiety – place it within a series where systematic substitutions on the N‑aryl ring and C‑5 phenyl ring of the imidazole scaffold modulate enzyme inhibition, binding affinity, predicted blood‑brain barrier permeability, and cytotoxicity [1]. These attributes make the compound a relevant probe for structure‑activity relationship (SAR) studies and a potential reference point for procurement when selecting among imidazole‑based BACE‑1 inhibitor candidates.

Why Generic Substitution Fails for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide in BACE-1 Inhibitor Research


Congeners within the 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamide family cannot be treated as interchangeable because subtle changes to the N‑aryl and C‑5 substituents profoundly alter the molecule’s in‑vitro potency, binding kinetics, predicted brain penetration, and safety profile [1]. The Yan et al. study, which includes this exact compound, demonstrates that compounds within the series exhibit IC50 values spanning from micromolar to sub‑micromolar ranges, with Kd values varying by several orders of magnitude, and PAMPA‑derived blood‑brain barrier permeability predictions that differ markedly between analogs [1][2]. Additionally, cytotoxicity towards HEK293 cells shows strong structural dependence, meaning a seemingly minor substitution on the terminal aryl ring can switch a compound from a low‑toxicity lead to a cytotoxic agent [1]. Substituting a generic analog without confirming its specific position within the SAR landscape therefore risks invalidating downstream SAR interpretation, pharmacokinetic assumptions, and selection logic for in‑vivo proof‑of‑concept studies.

Quantitative Differentiation Evidence for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Against Closest Analogs


BACE-1 Enzyme Inhibition Potency: Compound-Specific IC50 vs. Series Benchmark

Within the 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide series described by Yan et al., the target compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide corresponds to a specific analog whose BACE-1 inhibitory activity falls in the low micromolar range, based on the reported full SAR table for the series [1]. The most potent compound in the series, analog 41, achieves an IC50 of 4.6 µM, establishing the upper performance boundary of this chemical class [1][2]. The target compound’s positioning relative to this benchmark is defined by the specific contributions of the p-tolyl and 4-bromophenyl substituents to the enzyme-inhibitor interaction network mapped by docking studies [1]. This provides a clear internal benchmark for procuring the compound: its activity context is anchored to a well-characterized series rather than an isolated, unvalidated assay.

BACE-1 inhibition Alzheimer's disease IC50

Binding Affinity to BACE-1 Measured by Surface Plasmon Resonance (SPR)

For a subset of the Yan et al. series, including the target compound, direct binding affinity (KD) against recombinant BACE-1 was determined using Surface Plasmon Resonance (SPR) [1]. This label‑free biophysical measurement provides complementary, orthogonal evidence to the enzymatic IC50, confirming that the compound engages BACE-1 directly and not through non‑specific mechanism‑based artifacts. The SPR‑derived KD value distinguishes the target compound from analogs that may show promising IC50 values but fail to demonstrate measurable direct binding, a critical filter step in hit‑to‑lead progression [1][2]. By procuring a compound with documented SPR‑validated target engagement, research groups can avoid investing in false‑positive enzyme inhibitors.

BACE-1 affinity Surface Plasmon Resonance KD

Predicted Blood-Brain Barrier Permeability via PAMPA Assay

Brain penetrance is a sine qua non for any BACE-1 inhibitor intended for Alzheimer’s disease applications. The Yan et al. study evaluated the in‑vitro blood‑brain barrier permeability of the target compound and its close analogs using the Parallel Artificial Membrane Permeability Assay (PAMPA) [1]. By coupling the PAMPA‑determined permeability with the compound’s physicochemical properties (XLogP3 of 5.2, molecular weight 442.4 g/mol) [2] the dataset enables a direct within‑series ranking of CNS accessibility. Compounds with the p‑tolyl substitution exhibit distinct permeability coefficients relative to those bearing other N‑aryl groups (e.g., phenyl, 4‑chlorophenyl), and the target compound occupies a specific, quantifiable position in this permeability hierarchy [1]. This differential is essential for selecting a lead candidate that balances potency with brain exposure when advancing to in‑vivo pharmacodynamic models.

Blood-Brain Barrier PAMPA CNS penetration

Cytotoxicity Profile Against HEK293 Cells: Differential Safety Window

A major cause of attrition in early drug discovery is the co‑occurrence of target inhibition and host‑cell cytotoxicity. The Yan et al. study systematically assessed the cytotoxicity of the target compound and its analogs against the human embryonic kidney HEK293 cell line [1]. The target compound’s CC50 (concentration causing 50% cytotoxicity) relative to its BACE-1 IC50 defines a selectivity window that varies significantly across the series. Analogs with certain N‑aryl substituents exhibit narrow selectivity windows that preclude further development, whereas the p‑tolyl analog (the target compound) is positioned in a region of more favorable selectivity according to the published SAR trends [1]. This quantitative comparison empowers procurement decisions by flagging compounds with intrinsic liability and highlighting those with an acceptable therapeutic index for subsequent in‑vivo tolerability studies.

Cytotoxicity HEK293 safety window

Validated Research and Industrial Application Scenarios for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide


Use as a Defined Reference Compound in BACE-1 Structure-Activity Relationship (SAR) Studies

The compound’s specific substitution pattern (p‑tolyl amide, 4‑bromophenyl at C‑5, allyl at N‑1) makes it an ideal fixed‑point reference for exploring SAR around the imidazole‑thioacetamide scaffold. Because its full biological fingerprint – IC50, KD, PAMPA permeability, and HEK293 cytotoxicity – is documented within the Yan et al. series, researchers can use 2‑((1‑allyl‑5‑(4‑bromophenyl)‑1H‑imidazol‑2‑yl)thio)‑N‑(p‑tolyl)acetamide as a calibration standard when profiling new analogs [1]. This eliminates the batch‑to‑batch variability inherent in using uncharacterized in‑house reference compounds.

Pharmacological Tool for Target Engagement Validation in Biochemical and Biophysical Assays

With confirmed direct binding to BACE-1 via SPR [1], the compound serves as a validated pharmacological tool for orthogonal target engagement experiments. Its availability as a pure, characterized solid (PubChem CID 49671650) enables its use in co‑crystallization trials, thermal shift assays, and competition binding experiments alongside clinical BACE-1 inhibitors such as verubecestat [2]. This dual biochemical‑biophysical validation trajectory ensures that procurement of this specific compound – rather than an unvalidated structurally similar analog – directly supports rigorous mechanistic studies.

In‑Vitro Blood‑Brain Barrier Permeability Comparator in CNS Drug Discovery Panels

The PAMPA‑derived permeability coefficient for the target compound provides a quantitative benchmark for CNS penetration within the imidazole BACE-1 inhibitor space [1]. Contract research organizations and academic screening centers can include this compound in a panel of known‑permeability reference molecules to validate assay integrity and calibrate inter‑laboratory PAMPA datasets. This scenario is particularly relevant given the compound’s XLogP3 of 5.2, which places it in a physicochemical range where small structural changes can cause large permeability swings [3].

Cytotoxicity‑Adjusted Lead Prioritization in Early Alzheimer’s Drug Discovery Programs

The compound’s measured selectivity window (BACE-1 IC50 vs. HEK293 CC50) [1] allows drug discovery teams to benchmark the therapeutic index of emerging leads. When screening new BACE-1 inhibitor series, including the target compound as a concurrent control provides a go/no‑go threshold: only candidates with a selectivity index equal to or exceeding that of the p‑tolyl analog are advanced to in‑vivo tolerability studies. This quantitatively anchored selection protocol reduces reliance on qualitative assessments and increases the reproducibility of hit‑to‑lead decisions across different laboratories.

Quote Request

Request a Quote for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.